N-Isopropyl Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension. Tadalafil, which was first approved by the FDA in 2003, has gained popularity due to its prolonged duration of action compared to other medications in its class. N-Isopropyl Tadalafil is synthesized to enhance the pharmacological properties of Tadalafil, potentially offering improved efficacy or reduced side effects.
N-Isopropyl Tadalafil is derived from Tadalafil, which is synthesized from various precursors including D-tryptophan methyl ester hydrochloride and piperonylaldehyde through a series of chemical reactions that include condensation and cyclization processes . The structural modifications involve the introduction of an isopropyl group to the Tadalafil molecule.
N-Isopropyl Tadalafil falls under the category of small molecules and is classified as a phosphodiesterase type 5 inhibitor. It is part of a broader class of compounds that target the cGMP signaling pathway, which plays a critical role in vascular smooth muscle relaxation.
The synthesis of N-Isopropyl Tadalafil typically involves several key steps:
The synthesis can yield high purity products with yields often exceeding 90%, making it suitable for industrial production .
N-Isopropyl Tadalafil shares a similar core structure with Tadalafil but features an isopropyl group at one of its nitrogen atoms. The molecular formula remains consistent with that of Tadalafil, , while the introduction of the isopropyl group alters its spatial configuration.
N-Isopropyl Tadalafil undergoes various chemical reactions typical for phosphodiesterase inhibitors:
These reactions are essential for understanding its stability and reactivity in biological systems.
N-Isopropyl Tadalafil acts primarily by inhibiting phosphodiesterase type 5 enzymes. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells:
The pharmacological profile suggests that N-Isopropyl Tadalafil may offer enhanced potency or duration compared to its parent compound.
N-Isopropyl Tadalafil has potential applications in:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1